3-(2-Hydroxyphenyl)piperazine-2,5-dione
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Overview
Description
3-(2-Hydroxyphenyl)piperazine-2,5-dione is a heterocyclic compound that features a piperazine ring fused with a 2,5-dione structure and a hydroxyphenyl group attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenyl)piperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically employs diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient construction of the piperazine-2,5-dione core .
Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes such as the Ugi reaction due to its high yield and efficiency. The reaction conditions are optimized to ensure the purity and consistency of the final product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the piperazine-2,5-dione ring can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
**Common
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H10N2O3/c13-7-4-2-1-3-6(7)9-10(15)11-5-8(14)12-9/h1-4,9,13H,5H2,(H,11,15)(H,12,14) |
InChI Key |
PCIJJQUWBKPVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)C2=CC=CC=C2O |
Origin of Product |
United States |
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